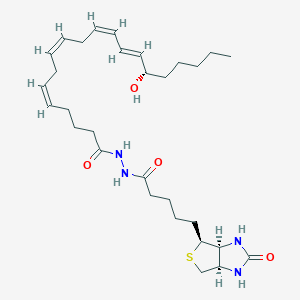

15(S)-HETE-biotin

Description

Structure

2D Structure

Properties

Molecular Formula |

C30H48N4O4S |

|---|---|

Molecular Weight |

560.8 g/mol |

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-15-hydroxyicosa-5,8,11,13-tetraenehydrazide |

InChI |

InChI=1S/C30H48N4O4S/c1-2-3-13-18-24(35)19-14-11-9-7-5-4-6-8-10-12-15-21-27(36)33-34-28(37)22-17-16-20-26-29-25(23-39-26)31-30(38)32-29/h4-5,8-11,14,19,24-26,29,35H,2-3,6-7,12-13,15-18,20-23H2,1H3,(H,33,36)(H,34,37)(H2,31,32,38)/b5-4-,10-8-,11-9-,19-14+/t24-,25-,26-,29-/m0/s1 |

InChI Key |

CVMXPPQBNJUHBS-DJDVYCAUSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Synonyms |

15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraene-(2-biotinyl)hydrazide |

Origin of Product |

United States |

Foundational & Exploratory

15(S)-HETE signaling pathways in inflammation

An In-Depth Technical Guide to 15(S)-HETE Signaling Pathways in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of the enzyme 15-lipoxygenase (ALOX15). It plays a complex and often contradictory role in the inflammatory process, exhibiting both pro- and anti-inflammatory properties depending on the cellular context, its concentration, and the surrounding microenvironment. This document provides a detailed exploration of the biosynthesis, metabolism, and signaling pathways of 15(S)-HETE, with a focus on its impact on inflammatory cells and processes. We present quantitative data in structured tables, detail common experimental protocols for its study, and provide visualizations of its core signaling cascades to support further research and drug development efforts in this area.

Biosynthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane phospholipids. The primary pathway involves the enzyme 15-lipoxygenase-1 (ALOX15), which is highly expressed in cells like eosinophils, airway epithelial cells, and M2-polarized macrophages.[1][2][3]

Biosynthesis Pathway:

-

Oxygenation: ALOX15 catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5]

-

Reduction: The unstable 15(S)-HpETE is rapidly reduced to the more stable 15(S)-HETE by ubiquitous cellular peroxidases, including glutathione peroxidases.

Cyclooxygenase-2 (COX-2) can also generate 15-HETE, typically the 15(R)-HETE enantiomer, particularly when acetylated by aspirin.

Caption: Biosynthesis of 15(S)-HETE from Arachidonic Acid.

Once synthesized, 15(S)-HETE can be further metabolized into several other bioactive molecules, esterified into cell membranes, or released from the cell to act in a paracrine or autocrine manner.

Key Metabolic Fates:

-

Oxidation to 15-oxo-ETE: 15(S)-HETE is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic metabolite with distinct signaling properties, including the ability to inhibit NF-κB and activate Nrf2 antioxidant responses.

-

Precursor to Lipoxins: In a process known as transcellular biosynthesis, 15(S)-HETE produced by one cell type (e.g., eosinophils, epithelial cells) can be taken up by another cell type rich in 5-lipoxygenase (e.g., neutrophils). The 5-LO enzyme then converts 15(S)-HETE into lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which are potent specialized pro-resolving mediators that actively terminate inflammation.

-

Precursor to Eoxins: In eosinophils and mast cells, 15(S)-HpETE can be converted to eoxins, which are pro-inflammatory mediators implicated in allergic reactions.

-

Esterification: 15(S)-HETE can be re-incorporated into membrane phospholipids, particularly phosphatidylinositol (PI). This esterified pool can be released upon subsequent cell stimulation, influencing downstream signaling events.

Caption: Major metabolic fates of 15(S)-HETE.

Core Signaling Pathways

15(S)-HETE exerts its biological effects by modulating a variety of intracellular signaling pathways. While a single, high-affinity receptor has not been definitively identified, its effects are mediated through G-protein coupled receptors (GPCRs) like BLT2, nuclear receptors like PPAR-γ, and by directly influencing key signaling kinases.

Pro-Inflammatory and Pro-Angiogenic Signaling

In certain contexts, particularly in synovial fibroblasts and endothelial cells, 15(S)-HETE promotes inflammatory and angiogenic responses.

-

PI3K/Akt Pathway: 15(S)-HETE can activate the PI3K/Akt pathway, which is central to cell survival, proliferation, and migration. This has been observed in rheumatoid arthritis synovial fibroblasts (RASF), leading to increased matrix metalloproteinase-2 (MMP-2) expression.

-

MEK/ERK Pathway: Activation of the MEK/ERK (MAPK) pathway is another mechanism by which 15(S)-HETE promotes cell migration and proliferation.

-

Jak/STAT Pathway: In endothelial cells, 15(S)-HETE activates the Janus kinase 2 (Jak2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5B. This leads to the expression of angiogenic factors like VEGF and IL-8.

-

NF-κB Activation: Some studies report that 15(S)-HETE can induce the nuclear translocation of the p65 subunit of NF-κB, a master regulator of pro-inflammatory gene expression, leading to the production of cytokines like TNF-α and IL-1β.

-

Reactive Oxygen Species (ROS) Generation: 15(S)-HETE can promote the generation of ROS, particularly under hypoxic conditions, which contributes to vascular remodeling.

Caption: Pro-inflammatory and pro-angiogenic signaling by 15(S)-HETE.

Anti-Inflammatory and Pro-Resolving Signaling

Conversely, 15(S)-HETE demonstrates significant anti-inflammatory activity, particularly in neutrophils and macrophages, positioning it as a key molecule in the resolution phase of inflammation.

-

Inhibition of 5-Lipoxygenase (5-LO): 15(S)-HETE is a known inhibitor of the 5-LO pathway. This action reduces the synthesis of potent pro-inflammatory leukotrienes, most notably Leukotriene B4 (LTB4), a powerful neutrophil chemoattractant.

-

Inhibition of Neutrophil Function: By reducing LTB4 production and potentially interfering with signal transduction from other chemoattractants like platelet-activating factor (PAF), 15(S)-HETE inhibits neutrophil migration and chemotaxis across activated endothelium. It also dose-dependently inhibits the generation of superoxide anions by neutrophils.

-

Activation of PPAR-γ: 15(S)-HETE can act as a ligand for the nuclear receptor PPAR-γ. PPAR-γ activation generally leads to the transcriptional repression of pro-inflammatory genes (e.g., TNF-α, IL-6) and promotes an anti-inflammatory cellular phenotype.

-

Suppression of Pro-inflammatory Cytokines: Through mechanisms including PPAR-γ activation and potential inhibition of NF-κB (via its metabolite 15-oxo-ETE), 15(S)-HETE can suppress the expression of key inflammatory cytokines. ALOX15 expression is linked to the suppression of TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways.

Caption: Anti-inflammatory and pro-resolving signaling by 15(S)-HETE.

Data Presentation: Quantitative Effects of 15(S)-HETE

The following tables summarize the observed effects of 15(S)-HETE on various inflammatory parameters as cited in the literature.

Table 1: Effects of 15(S)-HETE on Inflammatory Gene and Protein Expression

| Target Molecule | Cell Type | Concentration of 15(S)-HETE | Observed Effect | Reference |

| MMP-2 | Rheumatoid Arthritis Synovial Fibroblast (RASF) | Not specified | Increased mRNA and protein levels | |

| IL-8 | Human Retinal Microvascular Endothelial Cells (HRMVEC) | Not specified | Increased expression (via Jak2-STAT-5B) | |

| VEGF | Human Microvascular Endothelial Cells | Not specified | Increased induction (via STAT3) | |

| Placental Growth Factor (PLGF) | Rheumatoid Arthritis Synovial Fibroblast | Not specified | Enhanced production (via PI3K-Akt, NF-κB) | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | THP-1 cells (via metabolite 15-oxo-ETE) | 25 µM (15-oxo-ETE) | Inhibition of LPS-induced mRNA expression | |

| Leukotriene B4 (LTB4) | Human Neutrophils | Not specified | Inhibition of production |

Table 2: Effects of 15(S)-HETE on Cellular Responses in Inflammation

| Cellular Response | Cell Type | Concentration of 15(S)-HETE | Observed Effect | Reference |

| Neutrophil Migration | Human Neutrophils | Not specified | Potent inhibitor of migration across cytokine-activated endothelium | |

| Neutrophil Chemotaxis | Human Neutrophils | Not specified | Inhibitory effect | |

| Superoxide (O2-) Generation | Human Neutrophils | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition of fMLP or A23187-induced generation | |

| Endothelial Cell Migration & Tube Formation | HRMVEC | Not specified | Stimulated migration and tube formation | |

| Angiogenesis (in vivo) | Chick Chorio-allantoic Membrane | Not specified | Increased vessel density (pro-angiogenic) | |

| Endothelial Cell Proliferation | Human Vascular Vein Endothelial Cells (via metabolite 15-oxo-ETE) | Not specified | Inhibition of proliferation |

Experimental Protocols

The study of 15(S)-HETE signaling involves a range of biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human neutrophils are isolated from fresh blood. Rheumatoid arthritis synovial fibroblasts (RASF) are derived from patient synovial tissue. Human umbilical/retinal vein endothelial cells (HUVECs/HRMVECs) are commercially available.

-

Stimulation: To induce an inflammatory state, cells are often treated with lipopolysaccharide (LPS), cytokines like TNF-α or IL-1β, or calcium ionophores like A23187.

-

15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in ethanol and added to cell culture media at concentrations ranging from nanomolar to low micromolar. For experiments involving incorporation, cells are pre-incubated with 15(S)-HETE before washing and subsequent stimulation.

Analysis of Signaling Pathways

-

Western Blotting: Used to detect the phosphorylation (activation) status of key signaling proteins like Akt, ERK, p65 (NF-κB), Jak2, and STATs. Cells are lysed at various time points after 15(S)-HETE treatment, and proteins are separated by SDS-PAGE and probed with phospho-specific antibodies.

-

Inhibitor Studies: To confirm pathway dependence, cells are pre-treated with specific pharmacological inhibitors before adding 15(S)-HETE. Examples include LY294002 (PI3K inhibitor) and PDTC (NF-κB inhibitor).

-

Gene Knockdown: To validate the role of specific proteins, siRNA or adenovirus-mediated expression of dominant-negative mutants can be used to reduce the expression or function of targets like ALOX15, Jak2, or STAT5B.

Measurement of Functional Outcomes

-

Lipidomics: The production of 15(S)-HETE, LTB4, lipoxins, and other eicosanoids is quantified using High-Performance Liquid Chromatography (HPLC) or more advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.

-

ELISA: Enzyme-Linked Immunosorbent Assays are used to measure the concentration of secreted cytokines and chemokines (e.g., IL-8, VEGF, TNF-α) in the cell culture supernatant.

-

Migration/Chemotaxis Assays: Transwell or Boyden chamber assays are used to assess the effect of 15(S)-HETE on the migration of cells (e.g., neutrophils) towards a chemoattractant.

-

Angiogenesis Assays: In vitro tube formation assays on Matrigel are used to assess the ability of endothelial cells to form capillary-like structures. In vivo assays, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, are used to measure new blood vessel formation.

Caption: A generalized experimental workflow for studying 15(S)-HETE signaling.

Conclusion

The signaling pathways of 15(S)-HETE are multifaceted and highly context-dependent. While it can promote inflammatory and angiogenic pathways in certain chronic disease settings like rheumatoid arthritis, it also serves as a critical precursor to pro-resolving lipoxins and can directly inhibit key pro-inflammatory events such as neutrophil recruitment and activation. This dual nature makes the ALOX15/15(S)-HETE axis a challenging but compelling target for therapeutic intervention. A deeper understanding of the molecular switches that dictate its pro- versus anti-inflammatory functions will be crucial for developing strategies that can selectively enhance its beneficial, pro-resolving activities to treat inflammatory diseases.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. Eicosanoid - Wikipedia [en.wikipedia.org]

The Multifaceted Role of 15(S)-HETE in Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a primary metabolite of arachidonic acid generated via the 15-lipoxygenase (15-LOX) pathway, has emerged as a critical signaling molecule in the vascular endothelium. Its functions are diverse and context-dependent, influencing key endothelial processes such as angiogenesis, permeability, and inflammation. This technical guide provides a comprehensive overview of the core functions of 15(S)-HETE in endothelial cells, detailing the intricate signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting 15(S)-HETE-mediated pathways in various disease states.

Core Functions of 15(S)-HETE in Endothelial Cells

15(S)-HETE exerts a predominantly pro-angiogenic effect on endothelial cells. It stimulates endothelial cell migration, proliferation, and the formation of tube-like structures, which are all critical steps in the process of angiogenesis.[1][2] Beyond its role in vessel formation, 15(S)-HETE also modulates endothelial barrier function, contributing to changes in vascular permeability.[3] Furthermore, it has been shown to influence the inflammatory response within the vasculature.

Angiogenesis

15(S)-HETE is a potent inducer of angiogenesis.[4] Studies using various in vitro and in vivo models have demonstrated its ability to promote the formation of new blood vessels.[1] Specifically, 15(S)-HETE has been shown to:

-

Increase the density of blood vessels in the chick chorioallantoic membrane (CAM) assay.

-

Induce sprouting in rat aortic rings.

-

Promote the formation of tubular networks in cultured human umbilical vein endothelial cells (HUVECs).

-

Stimulate the migration and tube formation of human dermal microvascular endothelial cells (HDMVECs) and human retinal microvascular endothelial cells (HRMVECs).

These effects are mediated through the upregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet Endothelial Cell Adhesion Molecule-1 (CD31).

Endothelial Permeability

15(S)-HETE has been shown to increase endothelial permeability. This is achieved by disrupting tight junctions between endothelial cells through the tyrosine phosphorylation of zonula occludens-2 (ZO-2), leading to its dissociation from the tight junction complex. This disruption of the endothelial barrier can facilitate the transmigration of monocytes and macrophages, contributing to vascular inflammation.

Inflammation and Immune Response

The role of 15(S)-HETE in inflammation is complex. While it can promote inflammatory cell adhesion, it has also been reported to inhibit neutrophil migration across cytokine-activated endothelium. This inhibitory effect is thought to be mediated by attenuating neutrophil responsiveness to platelet-activating factor (PAF). Furthermore, 15(S)-HETE can be produced by endothelial cells and appears to have a regulatory effect on prostaglandin production by follicular dendritic cell-like cells.

Interaction with Nitric Oxide Synthase (eNOS)

15(S)-HETE can negatively regulate the activity of endothelial nitric oxide synthase (eNOS). It has been shown to depress eNOS activity by increasing the phosphorylation of eNOS at the inhibitory threonine 495 site. This reduction in nitric oxide (NO) production can contribute to vasoconstriction.

Signaling Pathways Modulated by 15(S)-HETE

15(S)-HETE exerts its pleiotropic effects on endothelial cells by activating several key intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

A central pathway mediating the pro-angiogenic effects of 15(S)-HETE is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. 15(S)-HETE stimulates the phosphorylation and activation of Akt and its downstream effector, mTOR. This activation is crucial for 15(S)-HETE-induced endothelial cell migration and tube formation. The pathway further proceeds through the phosphorylation of S6 kinase 1 (S6K1).

Figure 1: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in angiogenesis.

Jak2/STAT5B Signaling Pathway

Another critical pathway in 15(S)-HETE-induced angiogenesis involves the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B). 15(S)-HETE stimulates the tyrosine phosphorylation of both Jak2 and STAT5B in human retinal microvascular endothelial cells. Inhibition of this pathway attenuates 15(S)-HETE-induced endothelial cell migration and tube formation. A downstream effector of this pathway is the induction of Interleukin-8 (IL-8) expression.

Figure 2: 15(S)-HETE-induced Jak2/STAT5B signaling pathway in angiogenesis.

Src/Pyk2 Signaling Pathway in Endothelial Permeability

The increase in endothelial permeability induced by 15(S)-HETE is mediated by the activation of the non-receptor tyrosine kinases Src and Proline-rich tyrosine kinase 2 (Pyk2). This leads to the tyrosine phosphorylation of the tight junction protein ZO-2, causing its dissociation from the junctional complex and subsequent disruption of the endothelial barrier.

Figure 3: 15(S)-HETE-induced Src/Pyk2 signaling in endothelial permeability.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of 15(S)-HETE on endothelial cells.

Table 1: Pro-Angiogenic Effects of 15(S)-HETE

| Parameter | Cell/Model System | Concentration of 15(S)-HETE | Observed Effect | Reference |

| Vessel Density | Chick Chorioallantoic Membrane (CAM) | Not Specified | Increased | |

| Sprouting | Rat Aortic Rings | Not Specified | Induced | |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Increased | |

| Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Stimulated (more potent than 5(S)- and 12(S)-HETE) | |

| Cell Migration | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 2-fold increase compared to control | |

| Tube Formation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 2-fold increase compared to control | |

| CD31 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated | |

| E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated | |

| VEGF Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated |

Table 2: Effects of 15(S)-HETE on Signaling Molecules

| Signaling Molecule | Cell System | Concentration of 15(S)-HETE | Time | Observed Effect | Reference |

| Akt Phosphorylation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Time-dependent | Stimulated | |

| S6K1 Phosphorylation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Time-dependent | Stimulated | |

| Jak2 Tyrosine Phosphorylation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 5 minutes | 4-fold increase compared to control | |

| STAT5B Tyrosine Phosphorylation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | Time-dependent | Activated | |

| eNOS Phosphorylation (Thr495) | Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 2 µmol/L | Time-dependent | Increased | |

| Nitrite Production | Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 1 µmol/L | Not Specified | Significantly reduced |

Detailed Experimental Protocols

Endothelial Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Dermal Microvascular Endothelial Cells (HDMVECs), Human Retinal Microvascular Endothelial Cells (HRMVECs), and Bovine Pulmonary Artery Endothelial Cells (BPAECs) are commonly used.

-

Culture Media: Cells are typically cultured in specialized endothelial cell growth media supplemented with growth factors, fetal bovine serum (FBS), and antibiotics. For example, HUVECs can be cultured in M199 medium.

-

15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in an organic solvent like ethanol and then diluted to the desired concentration in the cell culture medium. Control cells are treated with the vehicle alone.

In Vitro Angiogenesis Assays

-

Tube Formation Assay: Endothelial cells are seeded on a layer of Matrigel or a similar basement membrane extract. After treatment with 15(S)-HETE, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters such as tube length and the number of branch points.

-

Migration Assay (Modified Boyden Chamber): Endothelial cells are placed in the upper chamber of a transwell insert, and a chemoattractant (e.g., 15(S)-HETE) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.

Western Blotting for Signaling Protein Analysis

-

Cell Lysis: Endothelial cells are treated with 15(S)-HETE for various time points, then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-Jak2, Jak2).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Permeability Assay

-

Transendothelial Electrical Resistance (TEER): Endothelial cells are grown to confluence on a porous membrane in a transwell insert. The electrical resistance across the monolayer is measured over time after treatment with 15(S)-HETE. A decrease in TEER indicates an increase in permeability.

-

Dextran Flux Assay: Fluorescently labeled dextran of a specific molecular weight is added to the upper chamber of a transwell containing a confluent endothelial monolayer. The amount of dextran that passes through the monolayer into the lower chamber over time is measured to determine permeability.

Figure 4: General experimental workflow for studying 15(S)-HETE effects.

The Opposing Role of 15(S)-HETE Metabolites

It is crucial to note that the metabolic fate of 15(S)-HETE can significantly alter its biological activity. 15(S)-HETE can be further metabolized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). In contrast to the pro-angiogenic and pro-proliferative effects of 15(S)-HETE, 15-oxo-ETE has been shown to inhibit the proliferation of human vascular endothelial cells, suggesting a potential anti-angiogenic role. This highlights the importance of considering the complete metabolic profile of 15-lipoxygenase products when evaluating their overall impact on endothelial cell function.

Conclusion and Future Directions

15(S)-HETE is a pivotal lipid mediator that profoundly influences endothelial cell biology. Its pro-angiogenic effects, mediated through the PI3K/Akt/mTOR and Jak2/STAT5B pathways, and its ability to modulate endothelial permeability via Src/Pyk2 signaling, underscore its importance in vascular homeostasis and pathology. The contrasting activities of its metabolite, 15-oxo-ETE, add another layer of complexity to its regulatory role.

For drug development professionals, the 15-LOX/15(S)-HETE axis represents a promising target for therapeutic intervention in diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy, as well as conditions involving vascular inflammation and leakage. Future research should focus on elucidating the precise molecular mechanisms that govern the switch between the pro- and anti-angiogenic effects of 15-lipoxygenase metabolites and on developing selective modulators of these pathways for therapeutic benefit. A deeper understanding of the receptor-mediated actions of 15(S)-HETE in endothelial cells will also be critical for advancing this field.

References

- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 12/15-Lipoxygenase Mediates High-fat Diet-induced Endothelial Tight Junction Disruption and Monocyte Transmigration: A NEW ROLE FOR 15(S)-HYDROXYEICOSATETRAENOIC ACID IN ENDOTHELIAL CELL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 15(S)-HETE: A Technical Guide to its Receptors and Binding Proteins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and characterization of receptors and binding proteins for 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a significant lipid mediator involved in a range of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling pathways and the development of novel therapeutics.

Abstract

15(S)-HETE, a product of the 15-lipoxygenase (15-LOX) pathway, exerts a wide array of biological effects, including regulation of inflammation, cell proliferation, and angiogenesis. Its actions are mediated through interactions with specific cellular receptors and binding proteins. This guide details the key discoveries in the identification of these molecular targets, focusing on the experimental methodologies and quantitative data that have defined our current understanding. The primary interactors discussed are the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G protein-coupled receptors (GPCRs) GPR31 and ALX/FPR2.

15(S)-HETE Receptors and Binding Proteins: Quantitative Data

The affinity and potency of 15(S)-HETE for its various binding partners have been quantified through a series of key experiments. The following tables summarize the critical quantitative data from these studies.

| Ligand | Receptor/Binding Protein | Cell Line/System | Assay Type | Kd (nM) | Bmax | IC50 (µM) | Reference |

| [3H]-15(S)-HETE | Specific Cellular Binding Sites | PT-18 mast/basophil cells | Radioligand Binding | 162 | 7.1 x 10^5 sites/cell | - | [1] |

| [3H]-15-HETE | Specific Cellular Binding Sites | Rat Basophilic Leukemia (RBL-1) cells | Radioligand Binding | 460 ± 160 | 5.0 ± 1.1 nM | - | |

| 15(S)-HETE | 5-lipoxygenase | RBL-1 cell homogenates | Enzyme Inhibition | - | - | 7.7 | |

| 15(S)-HETE | PPARγ | PC3 prostate carcinoma cells | Soft Agar Colony-Forming Assay | - | - | 30 | [2][3][4] |

| 12-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | Radioligand Binding ([3H]12-(S)-HETE) | 4.8 ± 0.12 | 38.3 ± 0.23 pmol/mg protein | - | [5] |

Table 1: Binding Affinities and Potency of 15(S)-HETE and Related Ligands. This table summarizes the dissociation constants (Kd), maximal binding capacities (Bmax), and half-maximal inhibitory concentrations (IC50) for 15(S)-HETE and related eicosanoids with their identified receptors or binding sites.

| Agonist | Receptor | Cell Line | Assay | EC50 (nM) |

| 12-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 0.28 ± 1.26 |

| 15-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 42.1 ± 31 |

| 5-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 385.7 ± 62 |

Table 2: Agonist Potency at GPR31. This table presents the half-maximal effective concentrations (EC50) of various HETE isomers in activating GPR31, as determined by a GTPγS coupling assay.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of 15(S)-HETE receptors and binding proteins.

Radioligand Binding Assay for 15(S)-HETE Binding Sites

This protocol describes the methodology used to identify and characterize specific binding sites for 15(S)-HETE in rat basophilic leukemia (RBL-1) cells.

Objective: To determine the binding affinity (Kd) and density (Bmax) of 15(S)-HETE binding sites.

Materials:

-

[3H]-15(S)-HETE (radioligand)

-

Unlabeled 15(S)-HETE

-

RBL-1 cells and subcellular fractions (nuclear, granule, plasma membrane, cytosol)

-

Binding buffer (composition not specified in the provided context)

-

CHAPS detergent

-

Scintillation counter

Protocol:

-

Cell Fractionation: Isolate subcellular fractions from RBL-1 cells using standard differential centrifugation techniques.

-

Binding Reaction: Incubate the subcellular fractions with varying concentrations of [3H]-15(S)-HETE in the presence (for non-specific binding) or absence (for total binding) of a 1000-fold excess of unlabeled 15(S)-HETE. The presence of the zwitterionic detergent CHAPS can enhance specific binding in membrane fractions.

-

Incubation: Incubate the reaction mixtures for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-15(S)-HETE from the unbound ligand. This is typically achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

PPARγ Activation Assay

This protocol details the method to assess the ability of 15(S)-HETE to activate PPARγ-dependent transcription in PC3 prostate carcinoma cells.

Objective: To determine if 15(S)-HETE can function as a ligand for PPARγ and activate its transcriptional activity.

Materials:

-

PC3 cells

-

Luciferase reporter plasmid containing a PPAR response element (PPRE)

-

15(S)-HETE

-

BRL 49653 (a known PPARγ agonist)

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture PC3 cells and transiently transfect them with a luciferase reporter plasmid containing a PPRE upstream of the luciferase gene.

-

Treatment: Treat the transfected cells with varying concentrations of 15(S)-HETE or the positive control, BRL 49653, for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.

-

Measurement: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the luciferase activity in 15(S)-HETE-treated cells to that in vehicle-treated cells to determine the fold induction of PPARγ-dependent transcription.

Western Blotting for 15(S)-HETE-Induced Signaling

This protocol describes the western blotting procedure to analyze the phosphorylation of Jak2 and STAT5B in response to 15(S)-HETE stimulation in human retinal microvascular endothelial cells (HRMVECs).

Objective: To investigate the activation of the Jak2-STAT5B signaling pathway by 15(S)-HETE.

Materials:

-

HRMVECs

-

15(S)-HETE

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Jak2, anti-Jak2, anti-phospho-STAT5B, anti-STAT5B

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and transfer apparatus

-

PVDF membranes

Protocol:

-

Cell Treatment: Treat quiescent HRMVECs with 15(S)-HETE (e.g., 0.1 µM) for various time points.

-

Cell Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Jak2 and STAT5B overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by 15(S)-HETE and the workflows of the experimental procedures described above.

Figure 1: 15(S)-HETE Signaling Pathways. This diagram illustrates the major signaling cascades initiated by 15(S)-HETE through its interaction with cell surface receptors (GPR31, ALX/FPR2) and the intracellular nuclear receptor (PPARγ).

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity and density of 15(S)-HETE receptors.

Figure 3: PPARγ Luciferase Reporter Assay Workflow. This flowchart details the experimental procedure for assessing the activation of PPARγ by 15(S)-HETE using a luciferase reporter system.

Conclusion

The identification of PPARγ, GPR31, and ALX/FPR2 as receptors and binding proteins for 15(S)-HETE has significantly advanced our understanding of the biological roles of this lipid mediator. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in the field. Further investigation into the precise molecular interactions and the downstream consequences of receptor activation will be crucial for the development of targeted therapies for diseases in which 15(S)-HETE signaling is implicated.

References

- 1. elifesciences.org [elifesciences.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell radioligand saturation binding [protocols.io]

- 5. mdpi.com [mdpi.com]

The In Vitro Mechanism of Action of 15(S)-HETE-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanism of action of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a critical lipid signaling molecule. It further details the application of its biotinylated derivative, 15(S)-HETE-biotin, as a molecular probe for identifying and characterizing its binding partners. This document summarizes key signaling pathways, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex biological processes through diagrams.

Core Signaling Pathways of 15(S)-HETE

15(S)-HETE exerts its pleiotropic effects by modulating several key intracellular signaling cascades. The following sections delineate the primary pathways implicated in its in vitro activities.

Pro-Angiogenic Signaling via PI3K-Akt-mTOR

In endothelial cells, 15(S)-HETE promotes angiogenesis through the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR signaling pathway. This cascade is crucial for cell proliferation, survival, and migration, all of which are fundamental processes in the formation of new blood vessels.[1][2] Upon binding to its receptor, 15(S)-HETE initiates a series of phosphorylation events, leading to the activation of Akt, which in turn phosphorylates and activates the mammalian target of rapamycin (mTOR). A downstream effector of mTOR, the S6 kinase 1 (S6K1), is subsequently activated, promoting protein synthesis and other processes essential for angiogenesis.[1]

Inflammatory Response Modulation via Jak2-STAT5B

15(S)-HETE plays a significant role in inflammatory processes by activating the Janus kinase 2 (Jak2)-Signal Transducer and Activator of Transcription 5B (STAT5B) pathway.[3][4] This activation leads to the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), a potent chemoattractant for neutrophils and other immune cells. The binding of 15(S)-HETE to its receptor triggers the phosphorylation and activation of Jak2, which in turn phosphorylates STAT5B. Phosphorylated STAT5B then dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes like IL-8, thereby initiating their transcription.

Regulation of Gene Expression through PPARs and BLT2

15(S)-HETE also functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARβ/δ, and the Leukotriene B4 Receptor 2 (BLT2).

-

PPARs: By binding to and activating PPARs, 15(S)-HETE can modulate the expression of a wide range of genes involved in metabolism and inflammation. For instance, activation of PPARγ by 15(S)-HETE has been linked to the inhibition of proliferation in prostate cancer cells.

-

BLT2: 15(S)-HETE is a known agonist of the BLT2 receptor, a low-affinity receptor for leukotriene B4. The interaction with BLT2 can influence inflammatory responses and cell migration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro effects of 15(S)-HETE.

Table 1: Receptor Binding Affinity of 15(S)-HETE

| Cell Line/Receptor | Ligand | Dissociation Constant (Kd) | Reference |

| Rat Basophilic Leukemia (RBL-1) cells | [³H]-15(S)-HETE | 460 ± 160 nM | |

| Human Leukotriene B4 Receptor 2 (BLT2) | Leukotriene B₄ | 22.7 nM |

Note: While 15(S)-HETE is a known BLT2 agonist, a specific Kd value for its binding to BLT2 was not found in the provided search results. The Kd for the primary ligand, LTB4, is provided for context.

Table 2: Functional In Vitro Effects of 15(S)-HETE

| Cell Line | Assay | Parameter | Value | Reference |

| PC3 Prostate Carcinoma Cells | Soft Agar Colony Formation | IC₅₀ | 30 µM | |

| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Tube Formation | - | More potent than 5(S)-HETE and 12(S)-HETE | |

| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Jak2 Tyrosine Phosphorylation | - | 4-fold increase at 5 minutes (0.5 µM) | |

| PC3 Prostate Carcinoma Cells | PPAR-dependent Transcription | - | >2-fold induction (10 µM) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 15(S)-HETE and its biotinylated analog.

Protocol for Identification of 15(S)-HETE Binding Proteins using this compound Pull-Down Assay

This protocol outlines a general workflow for the enrichment and subsequent identification of proteins that bind to 15(S)-HETE using a biotinylated probe and streptavidin-based affinity purification.

Materials:

-

This compound probe

-

Cell lysate from the desired cell line or tissue

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with high concentrations of free biotin)

-

SDS-PAGE gels

-

Mass spectrometry-compatible silver stain or Coomassie stain

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Culture and harvest cells of interest.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Incubation with this compound:

-

Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the this compound probe at a predetermined optimal concentration. A typical starting concentration is 1-10 µM.

-

As a negative control, incubate an equal amount of lysate with a biotin molecule that is not conjugated to 15(S)-HETE.

-

For competition experiments, pre-incubate the lysate with an excess of non-biotinylated 15(S)-HETE before adding the this compound probe.

-

Incubate for 1-4 hours at 4°C with gentle rotation.

-

-

Affinity Capture:

-

Add pre-washed streptavidin-conjugated beads to the lysate-probe mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the streptavidin beads.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

-

Incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for binding to streptavidin.

-

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands using silver staining or Coomassie staining.

-

Excise unique protein bands that appear in the this compound lane but not in the control lanes.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Validate the interaction using techniques such as Western blotting with specific antibodies against the identified proteins.

-

In Vitro Angiogenesis Assay (Tube Formation)

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

24-well plates

-

15(S)-HETE

-

Vehicle control (e.g., ethanol)

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

-

-

Cell Seeding:

-

Harvest endothelial cells and resuspend them in serum-free or low-serum medium.

-

Seed the cells onto the Matrigel-coated wells at an appropriate density.

-

-

Treatment:

-

Treat the cells with various concentrations of 15(S)-HETE or the vehicle control.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

-

Analysis:

-

Monitor the formation of capillary-like structures (tubes) using a microscope.

-

Capture images of the tube networks.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

-

Conclusion

15(S)-HETE is a multifaceted lipid mediator that influences a range of cellular processes in vitro, primarily through the activation of well-defined signaling pathways including PI3K-Akt-mTOR and Jak2-STAT5B, and by interacting with receptors such as PPARs and BLT2. The use of this compound as a chemical probe provides a powerful tool for the discovery and characterization of its molecular targets, thereby offering deeper insights into its mechanism of action and facilitating the development of novel therapeutic strategies targeting these pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.

References

- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targets of 15(S)-HETE: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1] Once considered merely a metabolic byproduct, 15(S)-HETE is now recognized as a critical signaling molecule with a diverse range of intracellular targets, implicating it in a variety of physiological and pathological processes including inflammation, angiogenesis, and cell proliferation. This technical guide provides a comprehensive overview of the known intracellular targets of 15(S)-HETE, presenting key quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of modulating 15(S)-HETE signaling.

Direct Intracellular Binding Targets of 15(S)-HETE

15(S)-HETE exerts many of its biological effects through direct interaction with specific intracellular proteins. These interactions can lead to the activation or modulation of various signaling cascades. The primary direct binding targets identified to date are summarized below.

Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of evidence points to the nuclear receptor superfamily of peroxisome proliferator-activated receptors (PPARs) as key intracellular targets of 15(S)-HETE.

-

PPARγ: 15(S)-HETE is an endogenous ligand for PPARγ.[2][3] This interaction has been shown to activate PPARγ-dependent transcription, leading to the inhibition of proliferation in various cancer cell lines.[3][4] The activation of PPARγ by 15(S)-HETE may also contribute to its anti-inflammatory effects.

-

PPARβ/δ: Studies have identified 15(S)-HETE as a preferential agonist for PPARβ/δ, activating its ligand-dependent activation domain and triggering the interaction with coactivator peptides. Both the 15(S) and 15(R) enantiomers of HETE are similarly potent in activating PPARβ/δ.

G-Protein Coupled Receptors

-

Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE binds to and activates the G protein-coupled receptor BLT2. This interaction is thought to mediate some of the cell-stimulating activities of 15(S)-HETE, including growth promotion and anti-apoptotic effects.

Other Specific Binding Sites

Research has also identified specific, saturable binding sites for 15(S)-HETE on various cell types, suggesting the existence of yet-to-be-fully-characterized receptors.

-

Rat Basophilic Leukemia (RBL-1) Cells: Specific binding sites with a dissociation constant (Kd) of 460 ± 160 nM have been identified on RBL-1 cell membranes.

-

Rat Pituitary (GH3) Cells: High-affinity binding sites with a Kd of 0.75 nM have been demonstrated on these cells.

Signaling Pathways Modulated by 15(S)-HETE

Beyond direct binding, 15(S)-HETE influences a multitude of intracellular signaling pathways, leading to a wide array of cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

15(S)-HETE is a known activator of the p38 MAPK pathway. This activation is mediated by the upstream kinases TGF-β-activated kinase 1 (TAK1) and MAPK kinase 6 (MKK6). This signaling cascade has been implicated in 15(S)-HETE-stimulated cell adhesion to the extracellular matrix.

Figure 1: 15(S)-HETE-induced p38 MAPK signaling cascade.

Protein Kinase C (PKC) Pathway

15(S)-HETE stimulates the activity of Protein Kinase C (PKC). This activation is involved in hypoxic pulmonary vasoconstriction, where 15(S)-HETE suppresses the expression of certain potassium channels (K(V)1.5, K(V)2.1, and K(V)3.4) through a PKC-dependent mechanism.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

In human retinal microvascular endothelial cells, 15(S)-HETE induces angiogenesis by stimulating the tyrosine phosphorylation of Jak2. This leads to the activation of STAT-5B, which in turn upregulates the expression of the pro-angiogenic factor, interleukin-8 (IL-8).

References

Unveiling Lipid-Protein Interactions: A Technical Guide to 15(S)-HETE-Biotin Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a crucial arachidonic acid metabolite generated via the 15-lipoxygenase pathway. It functions as a signaling molecule in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding the intricate interactions between 15(S)-HETE and its target proteins is paramount for elucidating its mechanism of action and for the development of novel therapeutics. The 15(S)-HETE-biotin probe is a powerful tool designed for the detection and identification of 15(S)-HETE binding proteins and receptors. This technical guide provides an in-depth overview of the application of this compound as a probe for lipid-protein interactions, complete with experimental protocols and data presentation.

Core Concepts: The Utility of a Biotinylated Probe

The this compound probe is a synthetic molecule where biotin is covalently attached to 15(S)-HETE. This design leverages the high-affinity and specific interaction between biotin and streptavidin (or avidin) for the capture and isolation of proteins that bind to the 15(S)-HETE moiety. The small size of the biotin tag is unlikely to interfere with the natural binding of 15(S)-HETE to its protein partners. This approach allows for the enrichment of low-abundance binding proteins from complex biological samples such as cell lysates or tissue homogenates.

Quantitative Data on 15(S)-HETE-Protein Interactions

While specific binding data for the this compound probe itself is not extensively published, radioligand binding assays using tritiated 15(S)-HETE ([³H]-15(S)-HETE) provide valuable insights into the affinity of 15(S)-HETE for its binding sites. These values serve as a strong proxy for the interactions targeted by the this compound probe.

| Cell Line/Tissue | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

| Rat Basophilic Leukemia (RBL-1) cells | [³H]-15(S)-HETE | 460 ± 160 nM | 5.0 ± 1.1 pmol/mg protein | [1] |

| PT-18 Mast/Basophil cells | [³H]-15(S)-HETE | 162 nM | 7.1 x 10⁵ sites/cell | [2] |

Signaling Pathways Involving 15(S)-HETE

15(S)-HETE has been shown to modulate several key signaling pathways. Identifying the proteins that interact with this compound can help to further delineate these pathways.

Figure 1: 15(S)-HETE induced angiogenesis signaling pathway.

Figure 2: 15(S)-HETE signaling in immune and inflammatory responses.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to identify and characterize interacting proteins. Optimization may be required for specific cell types or tissues.

Experimental Workflow Overview

Figure 3: General workflow for identifying 15(S)-HETE-binding proteins.

Protocol 1: Pull-Down Assay for Identification of 15(S)-HETE-Interacting Proteins

This protocol describes the capture of proteins from a cell lysate that bind to this compound.

Materials:

-

Cells or tissue of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

This compound probe (e.g., from Cayman Chemical, Cat. No. 10007238)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).

-

-

Incubation with this compound:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.

-

Add this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent volume of vehicle (e.g., ethanol) to a separate aliquot of lysate.

-

Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

-

-

Affinity Purification:

-

Pre-wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.

-

Add the pre-washed streptavidin beads to the lysate-probe mixture.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute).

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

For SDS-PAGE/Western Blot: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant contains the eluted proteins.

-

For Mass Spectrometry: Elute the bound proteins by incubating the beads with an Elution Buffer containing a high concentration of free biotin (e.g., 2-5 mM) for 30-60 minutes at room temperature. Alternatively, on-bead digestion can be performed.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize pulled-down proteins.

-

For identification of specific proteins, perform a Western blot using antibodies against candidate proteins.

-

For unbiased identification of interacting partners, proceed with mass spectrometry analysis of the eluate.

-

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol is for preparing samples for mass spectrometry analysis directly from the streptavidin beads.

Materials:

-

Beads with bound protein complexes from Protocol 1

-

Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

-

Trypsin solution (mass spectrometry grade)

-

Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)

Procedure:

-

Reduction and Alkylation:

-

Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

-

-

Digestion:

-

Wash the beads twice with 50 mM Ammonium Bicarbonate.

-

Resuspend the beads in a solution of trypsin (e.g., 1 µg in 50 µL of 50 mM Ammonium Bicarbonate).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Collection:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform one or two additional extractions of the beads with a solution of 50% acetonitrile/0.1% formic acid to recover more peptides.

-

Pool the supernatants.

-

-

Sample Cleanup:

-

Acidify the pooled peptides with Trifluoroacetic Acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 ZipTip or equivalent according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a solution suitable for your mass spectrometer (e.g., 0.1% formic acid).

-

Analyze the peptide mixture by LC-MS/MS to identify the proteins.

-

Conclusion

The this compound probe is an invaluable tool for the discovery and characterization of proteins that interact with this important lipid mediator. By employing the pull-down and affinity purification techniques outlined in this guide, researchers can isolate and identify novel binding partners of 15(S)-HETE, thereby gaining deeper insights into its biological functions and its role in disease. The subsequent identification of these proteins by mass spectrometry opens up new avenues for understanding the complex signaling networks regulated by eicosanoids and for the development of targeted therapeutic strategies.

References

The Dual Role of 15(S)-HETE in Angiogenesis and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a primary metabolite of arachidonic acid generated by the enzyme 15-lipoxygenase (15-LOX), has emerged as a critical signaling molecule with a paradoxical role in the progression of cancer. It is a potent pro-angiogenic factor, stimulating the formation of new blood vessels, a process essential for tumor growth and metastasis. Conversely, in certain cancer contexts, particularly prostate cancer, it exhibits anti-proliferative and pro-apoptotic activities. This technical guide provides an in-depth analysis of the multifaceted role of 15(S)-HETE in angiogenesis and cancer, detailing its signaling pathways, summarizing quantitative experimental data, and providing comprehensive protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the 15-LOX/15(S)-HETE axis for therapeutic intervention.

Introduction: The 15-Lipoxygenase Pathway and 15(S)-HETE Synthesis

The lipoxygenase (LOX) pathways are major routes for the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, leading to the generation of a diverse array of biologically active lipid mediators known as eicosanoids. Among these, the 15-lipoxygenase (15-LOX) enzymes, with their two main isoforms, 15-LOX-1 and 15-LOX-2, catalyze the introduction of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-HETE.

The expression and activity of 15-LOX isoforms are tissue-specific and can be dysregulated in various pathological conditions, including cancer. The differential expression of 15-LOX-1 and 15-LOX-2 in normal versus cancerous tissues contributes to the complex and often contradictory roles of 15(S)-HETE in tumorigenesis.

The Pro-Angiogenic Role of 15(S)-HETE

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a conduit for metastasis. 15(S)-HETE has been demonstrated to be a potent inducer of angiogenesis through the activation of multiple signaling cascades in endothelial cells.

Key Signaling Pathways in 15(S)-HETE-Induced Angiogenesis

15(S)-HETE initiates a pro-angiogenic phenotype in endothelial cells by engaging with cell surface receptors and activating downstream signaling pathways that converge on the expression of key angiogenic factors and the promotion of endothelial cell migration, proliferation, and tube formation.

-

Jak2/STAT5B Pathway: 15(S)-HETE stimulates the tyrosine phosphorylation of Janus kinase 2 (Jak2), leading to the activation of Signal Transducer and Activator of Transcription 5B (STAT5B)[1]. Activated STAT5B translocates to the nucleus and promotes the transcription of pro-angiogenic genes.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, survival, and proliferation. 15(S)-HETE activates this pathway, contributing to endothelial cell survival and proliferation during angiogenesis[2].

-

Src/Egr-1/FGF-2 Pathway: 15(S)-HETE activates the non-receptor tyrosine kinase Src, which in turn induces the expression of the transcription factor Early Growth Response-1 (Egr-1). Egr-1 then drives the expression of Fibroblast Growth Factor-2 (FGF-2), a potent angiogenic mitogen[3].

-

STAT3/VEGF Pathway: 15(S)-HETE also activates Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of Vascular Endothelial Growth Factor (VEGF) expression[4]. VEGF is a critical signaling protein that promotes the proliferation and migration of endothelial cells.

Quantitative Data on 15(S)-HETE-Induced Angiogenesis

The pro-angiogenic effects of 15(S)-HETE have been quantified in various in vitro and in vivo models.

| Experimental Model | 15(S)-HETE Concentration | Observed Effect | Reference |

| Human Retinal Microvascular Endothelial Cell (HRMVEC) Migration | 0.1 µM | 2-fold increase in migration | [1] |

| HRMVEC Tube Formation | 0.1 µM | 2-fold increase in tube formation | |

| Matrigel Plug Angiogenesis in mice | 5 µM - 50 µM | Significant increase in hemoglobin content | |

| Human Dermal Microvascular Endothelial Cell (HDMVEC) Migration | 0.1 µM | Stimulation of migration | |

| HDMVEC Tube Formation | 0.1 µM | Stimulation of tube-like structure formation | |

| VEGF Secretion from Fat Pad Endothelial Cells | 5 µmol/L | Significant increase in VEGF levels (p < 0.05) | |

| Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Increased vessel density | |

| Rat Aortic Ring Sprouting | Not specified | Induced sprouting |

The Dichotomous Role of 15(S)-HETE in Cancer

The role of 15(S)-HETE in cancer is complex and highly context-dependent, with evidence supporting both pro-tumorigenic and anti-tumorigenic functions. This duality is largely influenced by the specific cancer type, the expression profile of 15-LOX isoforms, and the downstream signaling pathways activated.

Pro-Tumorigenic Actions of 15(S)-HETE

The primary pro-tumorigenic role of 15(S)-HETE is linked to its potent pro-angiogenic activity. By stimulating the formation of new blood vessels, 15(S)-HETE facilitates tumor growth, invasion, and metastasis. In some cancers, such as hepatocellular carcinoma, the 15-LOX-1/15-HETE axis has been shown to promote cancer cell growth and prevent apoptosis. In lung adenocarcinoma, 15-LOX-2/15(S)-HETE has been implicated in promoting cell proliferation and metastasis via the STAT3 pathway.

Anti-Tumorigenic Actions of 15(S)-HETE

In contrast to its pro-angiogenic effects, 15(S)-HETE has been reported to exhibit anti-proliferative and pro-apoptotic effects in several cancer cell lines, most notably in prostate cancer.

-

PPARγ Activation: 15(S)-HETE is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ in prostate cancer cells can lead to the inhibition of cell proliferation and the induction of apoptosis. Studies have shown that 15(S)-HETE inhibits the proliferation of PC3 prostate cancer cells with an IC50 of 30 µM.

-

Induction of Apoptosis: In Jurkat cells (a human T-cell leukemia cell line), 15(S)-HETE has been shown to inhibit cell growth with an IC50 of 40 µM and induce apoptosis through the Fas-mediated death pathway.

Differential Expression of 15-LOX-1 and 15-LOX-2 in Cancer

The expression levels of 15-LOX-1 and 15-LOX-2 are often altered in cancerous tissues compared to their normal counterparts, which can dictate the net effect of 15(S)-HETE on tumor progression.

| Cancer Type | 15-LOX-1 Expression | 15-LOX-2 Expression | Implication | Reference |

| Colorectal Cancer | Downregulated in adenomas | Not significantly altered | Loss of anti-tumorigenic effects | |

| Prostate Cancer | - | Markedly reduced or undetectable in carcinoma | Loss of anti-proliferative effects | |

| Breast Cancer | Markedly weaker in cancer cells | Markedly weaker in cancer cells | Loss of tumor-suppressing role | |

| Lung Adenocarcinoma | - | Significantly upregulated in tumor tissue | Pro-tumorigenic role | |

| Non-Small Cell Lung Cancer | Significantly reduced in smokers with NSCLC | Significantly reduced in smokers with NSCLC | Loss of anti-tumorigenic effects |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Basement membrane extract (e.g., Matrigel)

-

96-well tissue culture plates

-

Endothelial cells (e.g., HUVECs, HDMECs)

-

Endothelial cell growth medium

-

15(S)-HETE

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a 96-well plate with 50 µL of the cold basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.

-

Add 15(S)-HETE to the cell suspension at the desired final concentration (e.g., 0.1 µM).

-

Gently add 100 µL of the cell suspension to each coated well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

For quantification, the cells can be labeled with Calcein AM, and images of the tube network can be captured. The number of junctions, total tube length, and number of loops can be quantified using image analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates angiogenesis by measuring the infiltration of endothelial cells and the formation of functional blood vessels into a subcutaneously implanted plug of basement membrane extract.

Materials:

-

Basement membrane extract (e.g., Matrigel)

-

15(S)-HETE

-

Heparin (optional, to prevent clotting)

-

Anesthetic

-

Syringes and needles

-

Mice (e.g., C57BL/6)

-

Drabkin's reagent for hemoglobin measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

-

Thaw the basement membrane extract on ice.

-

Mix the basement membrane extract with 15(S)-HETE (e.g., 5-50 µM final concentration) and heparin (if used) on ice.

-

Anesthetize the mice according to approved animal care protocols.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify the microvessel density.

-

Boyden Chamber Cell Migration Assay

This assay measures the chemotactic response of cells, such as endothelial cells, towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with porous membranes (e.g., 8 µm pores for endothelial cells)

-

Endothelial cells

-

Serum-free medium

-

Chemoattractant (e.g., 15(S)-HETE)

-

Cell stain (e.g., DAPI, Crystal Violet)

-

Microscope

Protocol:

-

Rehydrate the porous membranes of the Boyden chamber inserts according to the manufacturer's instructions.

-

Place serum-free medium containing the chemoattractant (15(S)-HETE, e.g., 0.1 µM) in the lower chamber.

-

Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of the insert.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields of view under a microscope.

Visualizing Signaling Pathways and Workflows

Signaling Pathways of 15(S)-HETE in Angiogenesis

References

- 1. ashpublications.org [ashpublications.org]

- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Identifying 15(S)-HETE Binding Proteins Using Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX).[1][2] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[3][4] 15(S)-HETE exerts its effects by interacting with specific protein targets, thereby modulating their function and initiating downstream signaling cascades. The identification of these binding proteins is critical for understanding the molecular mechanisms of 15(S)-HETE action and for the development of novel therapeutic agents targeting its pathways.

Affinity chromatography is a powerful technique for isolating and identifying binding partners of a specific molecule from a complex biological mixture. This application note provides a detailed protocol for the identification of 15(S)-HETE binding proteins using affinity chromatography, from the synthesis of the 15(S)-HETE affinity matrix to the elution and subsequent identification of bound proteins by mass spectrometry.

Signaling Pathways Involving 15(S)-HETE

15(S)-HETE has been shown to interact with several signaling pathways. It can activate the Janus kinase 2-signal transducer and activator of transcription 5B (Jak2-STAT-5B) pathway, bind to the G protein-coupled receptor BLT2, and act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ).[1] Understanding these pathways provides a basis for the types of proteins that may be identified using affinity chromatography.

Experimental Workflow

The overall workflow for identifying 15(S)-HETE binding proteins involves the synthesis of a 15(S)-HETE affinity column, preparation of a protein lysate, affinity chromatography to capture binding proteins, elution of the bound proteins, and finally, identification of the proteins by mass spectrometry.

Protocols

Protocol 1: Synthesis of 15(S)-HETE-Sepharose Affinity Matrix

This protocol describes the covalent coupling of 15(S)-HETE to an agarose matrix. The carboxyl group of 15(S)-HETE will be activated for coupling to an amino-functionalized agarose resin.

Materials:

-

15(S)-HETE

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amino-functionalized agarose beads (e.g., AminoLink Plus Coupling Resin)

-

Anhydrous Dimethylformamide (DMF)

-

Coupling Buffer (e.g., 0.1 M MES, pH 4.7)

-

Wash Buffer (e.g., 1 M NaCl)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)

-

Storage Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.02% sodium azide)

Procedure:

-

Activation of 15(S)-HETE:

-

Dissolve 15(S)-HETE in a minimal amount of anhydrous DMF.

-

Add a 1.5-fold molar excess of EDC and NHS to the 15(S)-HETE solution.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle mixing to form the NHS-ester of 15(S)-HETE.

-

-

Coupling to Agarose Beads:

-

Wash the amino-functionalized agarose beads with Coupling Buffer according to the manufacturer's instructions.

-

Add the activated 15(S)-HETE solution to the washed agarose beads.

-

Incubate the mixture overnight at 4°C with gentle end-over-end rotation.

-

-

Washing and Quenching:

-

Centrifuge the beads and discard the supernatant.

-

Wash the beads extensively with Coupling Buffer to remove unreacted 15(S)-HETE.

-

Wash the beads with Wash Buffer to remove non-covalently bound molecules.

-

Incubate the beads with Quenching Buffer for 2 hours at room temperature to block any remaining active sites.

-

-

Final Wash and Storage:

-

Wash the beads with PBS.

-

Resuspend the 15(S)-HETE-sepharose beads in Storage Buffer and store at 4°C.